Lumiracoxib

Description

This compound is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID). On August 11, 2007, Australia's Therapeutic Goods Administration (TGA, the Australian equivalent of the FDA) cancelled the registration of this compound in Australia due to concerns that it may cause liver failure. New Zealand and Canada have also followed suit in recalling the drug.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2005 and is indicated for rheumatic disease and has 4 investigational indications. It was withdrawn in at least one region.

a COX-2 inhibito

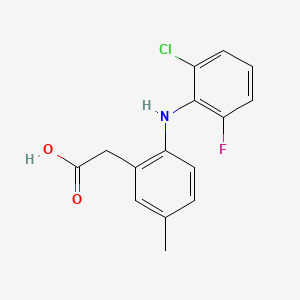

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPKQFYUPIUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049035 | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.49e-03 g/L | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

220991-20-8 | |

| Record name | Lumiracoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumiracoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumiracoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lumiracoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMIRACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V91T9204HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lumiracoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chemical structure and properties of lumiracoxib

An In-depth Technical Guide to the Chemical Structure and Properties of Lumiracoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar to diclofenac, it is distinguished by its acidic nature and a unique binding mode to the COX-2 enzyme, contributing to its high selectivity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key bioassays are provided, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. Although effective in treating pain and inflammation, this compound's clinical use has been largely discontinued in many countries due to concerns about severe hepatotoxicity.

Chemical Structure and Identification

This compound, with the IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-5-methylbenzeneacetic acid, is a synthetic organic compound.[1][2] Unlike other selective COX-2 inhibitors (coxibs) such as celecoxib, this compound possesses a carboxylic acid moiety and lacks a sulfur-containing group.[3][4] It is an analogue of diclofenac, differing by the substitution of a fluorine for a chlorine atom and the addition of a methyl group in the meta position of the phenylacetic acid ring.[1][5] This structure makes it the only acidic coxib.[5]

| Identifier | Value |

| IUPAC Name | 2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid[2] |

| Synonyms | Prexige, COX-189, CGS-35189[2][5] |

| CAS Number | 220991-20-8[2] |

| Molecular Formula | C₁₅H₁₃ClFNO₂[1][2][5] |

| Molecular Weight | 293.72 g·mol⁻¹[1][5][6] |

| SMILES | CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[5][7] |

| InChI Key | KHPKQFYUPIUARC-UHFFFAOYSA-N[5] |

Physicochemical Properties

This compound is a weakly acidic compound with high plasma protein binding.[8] Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively short elimination half-life.[1][3]

| Property | Value | Source |

| pKa | 4.7 | [8] |

| logP (Calculated) | 4.50 | [6] |

| Aqueous Solubility | 0.01 mg/mL | [6] |

| DMSO Solubility | ≥29.4 mg/mL | [7] |

| Oral Bioavailability | 74% | [1][8] |

| Plasma Protein Binding | ≥98% | [1] |

| Elimination Half-life | ~4 hours | [1][9] |

| Time to Peak Plasma Conc. | ~2 hours | [8][9] |

Mechanism of Action and Pharmacology

The primary mechanism of action for this compound is the potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

This compound exhibits a distinct interaction with the COX-2 enzyme compared to other inhibitors.[1][2] Its carboxylate group forms crucial hydrogen bonds with the amino acid residues Tyrosine-385 and Serine-530 at the catalytic site of COX-2.[3] It acts as a potent, time-dependent inhibitor of COX-2, while being a weak, non-time-dependent, competitive inhibitor of COX-1.[3] This results in an exceptional selectivity for COX-2 over COX-1, which is among the highest for any NSAID.[5] This high selectivity is responsible for its reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [drugcentral.org]

- 7. raybiotech.com [raybiotech.com]

- 8. Clinical pharmacology of this compound: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Highly Selective COX-2 Inhibitor: A Technical History of Lumiracoxib

Introduction

Lumiracoxib (formerly marketed as Prexige®) emerged from a concerted effort in the pharmaceutical industry to develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal (GI) safety.[1] Traditional NSAIDs achieve their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, but their lack of specificity between the COX-1 and COX-2 isoforms leads to a significant risk of GI complications.[2] Developed by Novartis, this compound is a highly selective cyclooxygenase-2 (COX-2) inhibitor designed to provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[3][4] Patented in 1997 and first approved for medical use in 2003, its development trajectory provides a compelling case study in drug discovery, clinical evaluation, and post-marketing surveillance.[5] This guide details the discovery, preclinical and clinical development, and eventual withdrawal of this compound, offering insights for researchers and drug development professionals.

Discovery and Preclinical Development

The impetus for developing selective COX-2 inhibitors was the high incidence of adverse gastrointestinal side effects associated with traditional NSAIDs.[2] The discovery of two distinct COX isoforms—COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation—provided a clear therapeutic target.[2]

Structurally, this compound is distinct from other "coxib" drugs. It is an analogue of diclofenac and a member of the arylalkanoic acid class of NSAIDs.[5][6] A key feature is its carboxylic acid group, which makes it weakly acidic (pKa 4.7) and unique among the coxibs.[2][7] This acidity is thought to facilitate its penetration into inflamed tissues.[2][8]

Mechanism of Action and Selectivity

This compound functions by inhibiting prostaglandin synthesis through the highly selective inhibition of the COX-2 enzyme, with minimal effect on COX-1 at therapeutic concentrations.[6][9] Preclinical studies demonstrated its high selectivity through various in vitro and ex vivo assays. The carboxylate group of this compound forms hydrogen bonds with the catalytic Tyr385 and Ser530 residues on the COX-2 enzyme, a different binding mechanism than other selective COX-2 inhibitors.[3]

Preclinical Pharmacology and Efficacy

This compound's anti-inflammatory, analgesic, and antipyretic properties were established in a variety of rodent models, where its efficacy was comparable to the non-selective NSAID diclofenac.[3][10] Notably, and consistent with its COX-2 selectivity, this compound demonstrated significantly improved gastrointestinal safety, causing no ulcers at high doses in rat models.[3][10]

Table 1: In Vitro and Ex Vivo Selectivity of this compound

| Assay Type | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| Purified Enzyme Assay | Purified COX-1 | Ki | 3 µM | [3][10] |

| Purified COX-2 | Ki | 0.06 µM | [3][10] | |

| Cellular Assay (Dermal Fibroblasts) | COX-2 | IC50 | 0.14 µM | [3][10] |

| Cellular Assay (HEK 293 cells) | COX-1 | Inhibition | No inhibition up to 30 µM | [3][10] |

| Human Whole Blood Assay | COX-1 | IC50 | 67 µM | [3][10] |

| COX-2 | IC50 | 0.13 µM | [3][10] | |

| COX-1/COX-2 Ratio | Selectivity Ratio | 515 | [3][10] | |

| Ex Vivo Rat Model (TxB2) | COX-1 | ID50 | 33 mg/kg | [3][10] |

| Ex Vivo Rat Model (PGE2) | COX-2 | ID50 | 0.24 mg/kg |[3][10] |

Clinical Development

Human Pharmacokinetics

Following oral administration, this compound is rapidly absorbed.[7][11] It is extensively metabolized prior to excretion, primarily through oxidation of the 5-methyl group and hydroxylation of the dihaloaromatic ring via the CYP2C9 enzyme.[6][7][11] Despite a short plasma half-life, this compound concentrations are higher in synovial fluid than in plasma for an extended period, suggesting prolonged action at the site of inflammation.[7][12][13]

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 74% | [7][14] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [7][12] |

| Plasma Elimination Half-life (t½) | ~4-6 hours | [7][11][12] |

| Volume of Distribution | ~9 L | [3] |

| Plasma Protein Binding | ~98% | [12] |

| Major Metabolic Pathways | Oxidation and Hydroxylation (primarily via CYP2C9) | [6][7][11] |

| Major Metabolites | 4'-hydroxy-lumiracoxib, 5-carboxy-lumiracoxib, 4'-hydroxy-5-carboxy-lumiracoxib | [6][7][11] |

| Excretion Routes | Renal (~54%) and Fecal (~43%) |[7][11] |

Clinical Efficacy and Safety

This compound was evaluated for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[8][15] Clinical trials demonstrated that this compound (100-400 mg daily) was superior to placebo and had comparable efficacy to other NSAIDs like naproxen, ibuprofen, and celecoxib.[15][16]

The landmark Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET) , involving over 18,000 osteoarthritis patients, was pivotal in establishing its GI safety profile.[5][16]

Table 3: Key Outcomes of the TARGET Study (1-Year Cumulative Incidence)

| Outcome | This compound (400 mg/day) | Naproxen (1000 mg/day) or Ibuprofen (2400 mg/day) | Finding | Reference |

|---|---|---|---|---|

| Ulcer Complications (Overall) | 0.32% | 0.91% | 66% risk reduction with this compound. | [15][17] |

| Ulcer Complications (Non-Aspirin Users) | Not specified | Not specified | 79% risk reduction with this compound. | [3][17] |

| Cardiovascular Events (MI, Stroke, CV Death) | 0.65% | 0.55% | No significant difference. | [15] |

| Liver Function Test Abnormalities (>3x ULN) | 2.57% | 0.63% | Higher incidence with this compound. |[14][15] |

While the TARGET study demonstrated a significant GI benefit and no increased cardiovascular risk compared to traditional NSAIDs, it also raised an early signal of potential hepatotoxicity, with liver function test abnormalities being more frequent in the this compound group.[3][14][15]

Market Withdrawal and Post-Mortem

Despite approval in numerous countries, post-marketing surveillance revealed a concerning number of serious adverse liver events. In August 2007, Australia's Therapeutic Goods Administration (TGA) cancelled this compound's registration after receiving reports of eight serious liver reactions, including two deaths and two liver transplants.[5] This action triggered a cascade of regulatory reviews and withdrawals worldwide.

-

November 2007: The UK suspends marketing authorizations, followed by other European Union countries.[5][19]

-

December 2007: The European Medicines Agency (EMEA) recommends the withdrawal of all marketing authorizations, concluding that the risks outweighed the benefits due to the risk of severe hepatotoxicity.[20]

The US Food and Drug Administration (FDA) had issued a not-approvable letter for this compound in September 2007 and it was never marketed in the United States.[1][5] Regulators concluded that the risk of severe, unpredictable liver injury could not be adequately managed, even with proposed measures like liver function monitoring.[19][20]

Experimental Protocols

Human Whole Blood Assay for COX-1/COX-2 Inhibition

This assay is a standard method for determining the selectivity of COX inhibitors in a physiologically relevant ex vivo system.

-

Blood Collection: Whole blood is drawn from healthy human volunteers.

-

COX-1 Stimulation: An aliquot of blood is incubated with the test compound (this compound) at various concentrations. COX-1 activity is then stimulated, typically by allowing the blood to clot, which induces platelet aggregation and subsequent thromboxane B2 (TxB2) production.

-

COX-2 Stimulation: A separate aliquot of blood is incubated with the test compound. Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes. Following incubation, prostaglandin E2 (PGE2) production is stimulated.

-

Measurement: The concentrations of TxB2 (as a marker of COX-1 activity) and PGE2 (as a marker of COX-2 activity) are measured using immunoassays.

-

Analysis: IC50 values (the concentration of drug required to inhibit 50% of enzyme activity) are calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.[3]

Rat Carrageenan-Induced Paw Edema Model

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.

-

Animal Preparation: Male rats are used for the study.

-

Compound Administration: Rats are dosed orally with either the vehicle control, a reference NSAID (e.g., diclofenac), or this compound at various doses.

-

Induction of Inflammation: Approximately one hour after drug administration, a sub-plantar injection of carrageenan (an irritant) is made into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the drug treatment compared to the vehicle control group is determined to assess anti-inflammatory efficacy.[21]

Visualizations

Caption: Mechanism of Action of this compound vs. Traditional NSAIDs.

Caption: Primary Metabolic Pathway of this compound.

Caption: Key Milestones in the this compound Timeline.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of this compound: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and metabolism of this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Efficacy and tolerability of this compound, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacology of this compound, a second-generation cyclooxygenase 2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Australian Prescriber [australianprescriber.tg.org.au]

- 17. This compound, a highly selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. COX 2 inhibitor rejected in North America but retained in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.scot.nhs.uk [publications.scot.nhs.uk]

- 20. European Medicines Agency recommends withdrawal of the marketing authorisations for this compound-containing medicines | European Medicines Agency (EMA) [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

Lumiracoxib: A Technical Guide to Cyclooxygenase-2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cyclooxygenase (COX) selectivity profile of lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID). This compound is recognized for its remarkably high selectivity for COX-2 over COX-1, a characteristic that was central to its development strategy aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs.[1][2][3] This document details the quantitative measures of this selectivity, outlines the experimental protocols used for its determination, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Data Presentation: COX-1 and COX-2 Inhibition

The selectivity of an NSAID is typically quantified by comparing its 50% inhibitory concentration (IC50) or its inhibitory constant (Ki) for COX-1 and COX-2. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2. This compound has demonstrated one of the highest COX-2 selectivity ratios among all NSAIDs tested.[1][2][4]

The data below, compiled from various in vitro and cellular assays, summarizes the inhibitory potency and selectivity of this compound compared to other NSAIDs.

| Compound | Assay Type | COX-1 IC50 / Ki (μM) | COX-2 IC50 / Ki (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | Purified Enzyme (Ki) | 3 | 0.06 | 50 | [1][3][5] |

| This compound | Cell-Based Assay | >30 | 0.14 | >214 | [1][3][6] |

| This compound | Human Whole Blood Assay | 67 | 0.13 | 515 | [1][3][6][7][8] |

| Diclofenac | Cell-Based Assay | 0.13 | 0.01 | 13 | [1] |

| Celecoxib | Cell-Based Assay | ~15 (50% inhibition at 30µM) | 0.31 | ~48 | [1] |

| Naproxen | Cell-Based Assay | ~2 | ~2 | ~1 | [1] |

| Etoricoxib | In Vitro Assay | - | - | 344 | [2] |

| Rofecoxib | In Vitro Assay | - | - | 272 | [2] |

| Valdecoxib | In Vitro Assay | - | - | 60 | [2] |

Experimental Protocols

The determination of COX selectivity involves a range of biochemical and cellular assays. The primary methods cited in the literature for this compound are detailed below.

In Vitro Purified Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on purified, isolated COX-1 and COX-2 enzymes.

-

Objective: To determine the inhibitory constant (Ki) of the test compound for each COX isoform.

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

-

Methodology:

-

Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding a substrate, typically arachidonic acid.

-

The activity of the enzyme is measured by quantifying the production of prostaglandins, most commonly Prostaglandin E2 (PGE2). This can be done using methods like an oxygen consumption assay (monitoring the peroxidase activity of COX) or, more commonly, by Enzyme-Linked Immunosorbent Assay (ELISA).

-

The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

-

The Ki is then determined from the IC50 value, often using the Cheng-Prusoff equation, which accounts for the substrate concentration.

-

Cell-Based Assays

Cellular assays provide a more physiologically relevant environment by assessing the inhibitor's activity in a whole-cell context.

-

Objective: To measure the IC50 of a compound for COX-1 and COX-2 in cells that selectively express one of the isoforms.

-

Methodology for COX-2:

-

Cell Line: Human dermal fibroblasts, which express COX-2 upon stimulation, are used.[1]

-

Induction: Cells are stimulated with an inflammatory agent, such as Interleukin-1β (IL-1β), to induce the expression of the COX-2 enzyme.[1]

-

Inhibition: The stimulated cells are then incubated with varying concentrations of the test compound.

-

Analysis: The production of COX-2-derived PGE2 in the cell supernatant is measured by ELISA. The IC50 value is calculated from the resulting concentration-response curve. For this compound, the IC50 was 0.14 μM in this system.[1][3][6]

-

-

Methodology for COX-1:

-

Cell Line: A cell line that constitutively expresses high levels of COX-1 is required. A common choice is Human Embryonic Kidney (HEK) 293 cells that have been stably transfected with a vector to express human COX-1.[1][3]

-

Inhibition: These cells are incubated with varying concentrations of the test compound.

-

Analysis: The production of COX-1-derived PGE2 is measured by ELISA. In assays with this compound, no significant inhibition of COX-1 was observed even at concentrations up to 30 μM.[1][3][6]

-

Human Whole Blood Assay

This ex vivo assay is considered a gold standard as it measures COX inhibition in a complex biological matrix, providing a robust indication of a compound's activity.

-

Objective: To determine the IC50 for COX-1 and COX-2 in their native cellular environments (platelets and monocytes, respectively).

-

Methodology for COX-2:

-

Sample: Freshly drawn heparinized human whole blood is used.

-

Inhibition: Aliquots of blood are incubated with various concentrations of the test compound.

-

Induction: COX-2 expression and activity in monocytes are induced by adding lipopolysaccharide (LPS).

-

Analysis: After incubation (e.g., 24 hours at 37°C), the plasma is separated, and the concentration of PGE2 (a marker for COX-2 activity) is quantified by ELISA. The IC50 is determined from the dose-response curve. This compound's IC50 for COX-2 in this assay was 0.13 μM.[1][3][6]

-

-

Methodology for COX-1:

-

Sample: Freshly drawn heparinized human whole blood is used.

-

Inhibition: Aliquots of blood containing various concentrations of the test compound are allowed to clot (e.g., for 1 hour at 37°C).

-

Induction: During clotting, platelets are activated, and their COX-1 enzyme produces large amounts of Thromboxane A2, which is rapidly converted to its stable metabolite, Thromboxane B2 (TxB2).

-

Analysis: The serum is collected, and the concentration of TxB2 (a marker for platelet COX-1 activity) is measured by ELISA. The IC50 is determined from the dose-response curve. This compound's IC50 for COX-1 was 67 μM.[1][3][6]

-

Mandatory Visualization

Signaling Pathway

Caption: Arachidonic acid cascade showing selective inhibition of COX-2 by this compound.

Experimental Workflow

Caption: Workflow for determining COX selectivity using the human whole blood assay.

Logical Relationship: Comparative Selectivity

Caption: Comparative COX-2 selectivity of this compound versus other NSAIDs.

References

- 1. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of this compound, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. Efficacy and tolerability of this compound, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of this compound: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetic Profile of Lumiracoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in drug development and research.

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1][2][3] Structurally, it is an analogue of diclofenac and belongs to the arylalkanoic acid class. Unlike other coxibs, this compound possesses a carboxylic acid group, rendering it weakly acidic.[4][5] This unique chemical structure contributes to its distinct pharmacokinetic properties, including its distribution into inflamed tissues.[1][3] This guide will detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical models.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key quantitative parameters observed in these models.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Species/Strain | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Terminal Half-life (h) | Reference |

| Sprague-Dawley Rat | 5 | 4.4 | 1 | 18 ± 2 | - | [1] |

| Wistar Rat (Female) | 1 | 0.33 ± 0.02 | < 2 | - | - | [4] |

| Wistar Rat (Female) | 3 | 0.94 ± 0.12 | < 2 | - | - | [4] |

| Wistar Rat (Female) | 10 | 1.45 ± 0.16 | < 2 | - | - | [4] |

| Wistar Rat (Female) | 30 | 3.64 ± 0.25 | < 2 | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard error where available.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single 10 mg/kg Oral Dose

| Species/Strain | Cmax (µg/mL) | Tmax (h) | AUCinf (µg·h/mL) | Terminal Half-life (h) | Reference |

| C57bl/6J Mouse (Male) | 1.26 ± 0.51 | 0.5 - 1.0 | 3.48 ± 1.09 | 1.54 ± 0.31 | [6] |

| Chimeric Humanized FRG Mouse | 1.10 ± 0.08 | 0.25 - 0.5 | 1.74 ± 0.52 | 1.42 ± 0.72 | [7] |

| Murinized FRG Mouse | 1.15 ± 0.08 | 0.25 | 1.94 ± 0.22 | 1.28 ± 0.02 | [7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity. Values are presented as mean ± standard deviation or range.

Detailed Pharmacokinetic Profile

3.1. Absorption Following oral administration, this compound is rapidly absorbed in preclinical models.[1][2][3] In rats, peak plasma concentrations (Tmax) are typically reached between 0.5 and 2 hours post-dose.[1][2][4] Studies in Wistar rats have suggested dose-dependent pharmacokinetics, where the maximum plasma concentration (Cmax) did not increase proportionally with the dose, and relative bioavailability decreased as the dose increased.[4][8] The absolute oral bioavailability in humans has been reported as 74%.[5][9][10]

3.2. Distribution this compound is highly bound to plasma proteins, with binding reported to be greater than or equal to 98%.[10] Plasma protein binding is noted to be similar across several mammalian species, including rats and monkeys.[4]

A key characteristic of this compound is its preferential distribution into inflamed tissues.[1][3] In a rat air pouch model, an extravascular model of inflammation, this compound readily entered the inflamed pouch fluid.[11] While plasma concentrations were initially higher, by 24 hours post-dose, the concentration in the pouch fluid was more than four-fold greater than in the plasma.[11] This persistence in the extravascular compartment may contribute to its prolonged pharmacodynamic effect despite a relatively short plasma half-life.[11] Similarly, in human patients with rheumatoid arthritis, this compound concentrations were found to be higher in synovial fluid than in plasma from 5 hours post-administration onwards.[5][12]

3.3. Metabolism this compound undergoes extensive metabolism before excretion.[5][9] The primary metabolic pathways involve oxidation and hydroxylation, catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[5][10]

Three major metabolites have been identified in both rats and humans:[1][10]

-

4'-hydroxy-lumiracoxib

-

5-carboxy-lumiracoxib

-

4'-hydroxy-5-carboxy-lumiracoxib

Of these, only the 4'-hydroxy metabolite shows significant COX-2 inhibitory activity, although its selectivity is lower than that of the parent compound.[1]

Metabolic profiling in mice has revealed a more complex pattern, with the detection of various hydroxylated and conjugated metabolites.[6][7] In C57bl/6J mice, a number of unique metabolites were identified, particularly taurine conjugates of this compound and its oxidative metabolites.[6] In contrast, chimeric mice with humanized livers showed a higher proportion of acyl glucuronide metabolites and significantly reduced amounts of taurine conjugates, suggesting a metabolic profile that more closely, though not completely, resembles that in humans.[7]

3.4. Excretion this compound and its metabolites are eliminated through both renal and fecal routes in approximately equal proportions.[5][9] Only a small amount of the drug is excreted unchanged.[5][9] The plasma elimination half-life is relatively short, approximately 3 to 6 hours in rats and humans.[1][9]

Experimental Protocols & Methodologies

4.1. Pharmacokinetic Assessment in Rats

-

Animal Model: Male Sprague-Dawley rats (225–250 g) were typically used.[1] Animals were fasted overnight prior to dosing.[1]

-

Drug Administration: this compound was administered orally, often as a suspension in a vehicle like 0.5% carboxymethyl cellulose and Tween 80.[4]

-

Blood Sampling: Blood samples were collected at scheduled time points post-dose via methods such as cannulation of the caudal artery.[1][4]

-

Sample Processing: Plasma was separated by centrifugation.[1][4] For analysis, plasma samples were deproteinized, commonly with acetonitrile containing an internal standard, and then filtered.[1]

-

Analytical Method: this compound concentrations in plasma were quantified using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and ultraviolet (UV) or mass spectrometry (MS) detection.[1][4]

4.2. Rat Air Pouch Model of Inflammation

-

Model Induction: Air pouches were created on the backs of rats. Inflammation was induced by injecting lipopolysaccharide (LPS) into the pouch one hour after this compound administration.[11]

-

Sample Collection: Pouch fluid and plasma samples were collected at specified times (e.g., 6 and 24 hours) after drug administration.[11]

-

Analysis: this compound concentrations in both plasma and pouch fluid were measured by mass spectrometry. Prostaglandin E2 (PGE2) levels were also measured to assess the pharmacodynamic effect.[11]

4.3. Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Rats

-

Model: The antihyperalgesic effects were evaluated using the carrageenan-induced thermal hyperalgesia test in female Wistar rats.[8]

-

Study Design: Rats received an intraplantar injection of carrageenan to induce inflammation, followed by oral administration of this compound at various doses (e.g., 1, 3, 10, 30 mg/kg).[4][8]

-

Measurements: Antihyperalgesic response was measured as the latency time to a thermal stimulus.[8] Concurrently, blood samples were collected to determine plasma concentrations of this compound.[4]

-

Modeling: A two-compartment model was used to describe the plasma disposition of this compound. The drug's effect was modeled as a reversible inhibition of COX-2 activity, linking the pharmacokinetic profile to the pharmacodynamic response.[4][8]

Visualizations

The following diagrams illustrate key processes related to the preclinical evaluation of this compound.

References

- 1. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic–pharmacodynamic modelling of the analgesic effects of this compound, a selective inhibitor of cyclooxygenase-2, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of this compound: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound metabolism in male C57bl/6J mice: characterisation of novel in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and metabolism of this compound in chimeric humanized and murinized FRG mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic modelling of the analgesic effects of this compound, a selective inhibitor of cyclooxygenase-2, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and tolerability of this compound, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacodynamic behaviour of the selective cyclooxygenase-2 inhibitor this compound in the lipopolysaccharide-stimulated rat air pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in plasma and synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways and Major Metabolites of Lumiracoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) previously used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][2] Its chemical structure, 2-[(2-fluoro-6-chlorophenyl)amino]-5-methyl-benzeneacetic acid, distinguishes it from other coxibs.[1] Understanding the metabolic fate of this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and safety, particularly in the context of the hepatotoxicity that led to its withdrawal from several markets.[3] This technical guide provides a comprehensive overview of the metabolic pathways, major metabolites, and experimental protocols used in the study of this compound metabolism.

Pharmacokinetic Profile

This compound is rapidly absorbed after oral administration, with a bioavailability of approximately 74%.[2] It is highly bound to plasma proteins (>98%) and has a relatively short terminal elimination half-life in plasma, averaging around 4 to 6.5 hours.[1][2] The drug exhibits dose-proportional pharmacokinetics with no significant accumulation upon multiple dosing.[2]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single 400 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax | >1 µg/mL | [1] |

| Tmax | ~2 hours | [2] |

| Terminal Half-life (t½) | 6.5 hours | [1] |

| Unchanged Drug in Plasma (up to 2.5h) | 81-91% of radioactivity | [1] |

| Unchanged Drug in Plasma (AUC 0-24h) | ~43% of radioactivity | [1] |

Metabolic Pathways

This compound undergoes extensive metabolism before excretion, with very little of the parent drug being eliminated unchanged.[1][2] The primary metabolic transformations are mediated predominantly by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP1A2 and CYP2C19.[2][4] The two major metabolic pathways are:

-

Oxidation of the 5-methyl group: This leads to the formation of the 5-carboxy-lumiracoxib metabolite.[1][2]

-

Hydroxylation of the dihaloaromatic ring: This results in the formation of the 4'-hydroxy-lumiracoxib metabolite.[1][2]

These primary metabolites can undergo further oxidation to form the 4'-hydroxy-5-carboxy-lumiracoxib derivative.[1][2] Additionally, both the parent drug and its phase I metabolites can be conjugated with glucuronic acid to form glucuronide conjugates, which are then excreted.[1] There is no evidence to suggest the formation of reactive cysteine, mercapturic acid, or glutathione conjugates as major metabolic routes.[1]

Major Metabolites

The principal metabolites of this compound identified in human plasma are:

-

4'-Hydroxy-lumiracoxib: This is the only major metabolite that retains pharmacological activity as a COX-2 selective inhibitor.[2]

In addition to these, this compound and its hydroxylated metabolite can form reactive acyl glucuronides.[5][6]

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes in roughly equal proportions.[2] Following a single 400 mg oral dose of [14C]this compound in healthy male subjects, almost complete recovery of the administered dose (96.8%) was observed over 168 hours.[1]

Table 2: Excretion Profile of this compound and its Metabolites

| Excretion Route | Percentage of Administered Dose | Reference |

| Renal (Urine) | 54.1% | [1] |

| Fecal | 42.7% | [1] |

| Unchanged this compound | ||

| In Urine | 3.3% | [1] |

| In Feces | 2.0% | [1] |

Experimental Protocols

The identification and quantification of this compound and its metabolites have been primarily achieved through the use of radiolabeled compounds and advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Human Metabolism Study

A study involving four healthy male subjects who received a single 400 mg oral dose of [14C]this compound provides a foundational understanding of its metabolic fate.[1]

-

Study Design: Single-center, open-label, non-randomized study.

-

Sample Collection: Serial blood samples and complete urine and feces were collected for 168 hours post-dose.[1]

-

Sample Analysis:

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces was determined by liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and fecal extracts were analyzed by HPLC with radiochemical detection to separate and quantify this compound and its metabolites.

-

Metabolite Identification: Structural elucidation of metabolites was performed using HPLC-MS/MS.

-

In Vitro Metabolism Studies

-

Microsomal Incubations: Human liver microsomes are incubated with this compound in the presence of NADPH to study the formation of phase I metabolites. The role of specific CYP450 enzymes is investigated using selective chemical inhibitors or recombinant human CYP enzymes.[7]

-

Hepatocyte Incubations: Freshly isolated human hepatocytes are used to provide a more complete picture of metabolism, including both phase I and phase II reactions.

-

Trapping Studies: To identify reactive metabolites, incubations are performed in the presence of trapping agents such as glutathione (GSH) or N-acetyl-lysine (NAL). The resulting adducts are then identified by HPLC-MS/MS.[5][6]

Conclusion

This compound is subject to extensive metabolism primarily through oxidation and hydroxylation, followed by glucuronidation. The major circulating metabolites in plasma are the 4'-hydroxy, 5-carboxy, and 4'-hydroxy-5-carboxy derivatives, with only the 4'-hydroxy metabolite showing significant pharmacological activity. The elucidation of these metabolic pathways has been accomplished through a combination of in vivo studies in humans using radiolabeled drug and in vitro experiments with human liver preparations, all relying on advanced analytical techniques like HPLC-MS/MS. A thorough understanding of this compound's biotransformation is essential for interpreting its clinical pharmacology and toxicology.

References

- 1. Pharmacokinetics and metabolism of this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivation of this compound in human liver microsomes: Formation of GSH- and amino adducts through acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

early preclinical research findings for lumiracoxib

An In-depth Technical Guide on the Early Preclinical Research Findings for Lumiracoxib

Introduction

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor that belongs to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Structurally similar to diclofenac, this compound was developed to provide anti-inflammatory and analgesic effects with improved gastrointestinal safety compared to non-selective NSAIDs.[1][3][4] This technical guide provides a comprehensive overview of the , focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile in animal models. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[2] Unlike traditional NSAIDs, this compound shows significantly less inhibition of the COX-1 enzyme at therapeutic concentrations, which is associated with a lower risk of gastrointestinal side effects.[2][3][4] this compound binds to a different site on the COX-2 enzyme than other coxibs and is the only acidic coxib.[1]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. This compound | C15H13ClFNO2 | CID 151166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Safer Pain Relief: A Technical Guide to the Structural Analogs of Lumiracoxib for Drug Discovery

For Immediate Release

[CITY, STATE] – [Date] – In the continuous pursuit of more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs), researchers are actively exploring the structural landscape of lumiracoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core aspects of this compound analog discovery, including data on their biological activity, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

This compound, a derivative of diclofenac, stands out due to its acidic nature and high selectivity for the COX-2 enzyme over its COX-1 isoform. This selectivity is crucial as the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with undesirable gastrointestinal side effects.[1][2][3] The exploration of this compound's structural analogs is driven by the goal of further optimizing its therapeutic profile, potentially enhancing potency, selectivity, and pharmacokinetic properties while minimizing any off-target effects.

Quantitative Analysis of this compound and its Analogs

A critical aspect of drug discovery is the quantitative assessment of a compound's biological activity. For COX-2 inhibitors, key parameters include the half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes, and the resulting selectivity index (SI). The following tables summarize the available quantitative data for this compound and provide a template for the evaluation of its structural analogs.

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Isoforms by this compound

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Human Whole Blood Assay | 67 | 0.13 | 515 |

| This compound | Purified Human Enzyme | - | 0.110 | - |

| This compound | Cellular Assay (HEK 293) | >30 | 0.14 | >214 |

Data compiled from multiple sources.[1][3][4]

Table 2: In Vivo and Ex Vivo Potency of this compound

| Assay Type | Parameter | Value (mg/kg) |

| LPS-stimulated PGE2 production in rat air pouch | ID50 | 0.24 |

| Carrageenan-induced paw edema in rat | ED30 | 0.35 |

| LPS-induced pyresis in rat | ED50 | 1.0 |

| Ex vivo COX-1 inhibition (TxB2 generation) | ID50 | 33 |

Data from preclinical studies in rats.[3]

Table 3: Physicochemical Properties of In Silico Designed this compound Analogs

| Property | Mean Value for 16 Analogs |

| Log P | 3.00 |

| Polar Surface Area (Ų) | 70.46 |

| Formula Weight ( g/mol ) | 276.60 |

These values are from a computational study and have not been experimentally verified for biological activity.[2][5]

Experimental Protocols

The following are detailed methodologies for key experiments essential in the evaluation of this compound analogs.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay is a standard method to determine the COX-1 and COX-2 inhibitory activity and selectivity of a compound in a physiologically relevant matrix.

1. Principle: The assay measures the production of thromboxane B2 (TxB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in human whole blood.

2. Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken NSAIDs for at least two weeks.

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

3. Procedure:

-

Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

-

For the COX-1 assay, the blood is allowed to clot to stimulate platelet activation and subsequent TxB2 production.

-

For the COX-2 assay, LPS is added to the blood aliquots to induce COX-2 expression and PGE2 production. The samples are then incubated for a further period (e.g., 24 hours) at 37°C.

-

Following incubation, the samples are centrifuged to separate the plasma or serum.

-

The concentrations of TxB2 and PGE2 in the plasma/serum are quantified using specific EIA kits according to the manufacturer's instructions.

-

The IC50 values are calculated by plotting the percentage inhibition of TxB2 and PGE2 production against the logarithm of the test compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model to assess the acute anti-inflammatory activity of new chemical entities.

1. Principle: Subplantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

2. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

3. Materials:

-

Carrageenan (1% w/v in sterile saline).

-

Test compounds (this compound analogs) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Parenteral vehicle control.

-

Parenteral reference drug (e.g., indomethacin or this compound).

-

Plethysmometer or digital calipers to measure paw volume/thickness.

4. Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume or thickness of the right hind paw of each rat is measured.

-

The animals are divided into groups and administered the test compound, vehicle, or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the subplantar tissue of the right hind paw of each rat.

-

Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the COX-2 signaling pathway and a typical workflow for the discovery and evaluation of this compound analogs.

Caption: COX-2 signaling pathway and the inhibitory action of this compound analogs.

Caption: A generalized workflow for the discovery and development of this compound analogs.

Conclusion

The development of structural analogs of this compound represents a promising avenue for the discovery of next-generation NSAIDs with enhanced safety and efficacy profiles. This technical guide provides a foundational resource for researchers in this field, offering key data, detailed experimental protocols, and clear visualizations of the underlying biological and experimental frameworks. The continued exploration of the chemical space around the this compound scaffold, guided by the principles of medicinal chemistry and robust pharmacological evaluation, holds the potential to deliver novel therapeutics for the management of pain and inflammation.

References

- 1. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug analogs of COX-2 selective inhibitors this compound and valdecoxib derived from in silico search and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical pharmacology of this compound: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Lumiracoxib: A Technical Whitepaper on its Development as a Selective COX-2 Inhibitor Derived from Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was developed as a structural analog of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The rationale behind its development was to create a therapeutic agent with the anti-inflammatory and analgesic efficacy of traditional NSAIDs like diclofenac, but with an improved gastrointestinal safety profile. This was to be achieved by selectively inhibiting COX-2, the inducible isoform of the cyclooxygenase enzyme primarily involved in inflammation and pain, while sparing COX-1, the constitutive isoform responsible for maintaining the integrity of the gastrointestinal mucosa and other physiological functions.

This technical guide provides an in-depth analysis of this compound as a derivative of diclofenac, detailing its comparative pharmacology, experimental evaluation, and the signaling pathways it modulates.

Physicochemical and Pharmacokinetic Profile

This compound is an arylacetic acid derivative, structurally similar to diclofenac. The key structural modifications that confer its COX-2 selectivity include the substitution of one chlorine atom with fluorine and the addition of a methyl group to the phenylacetic acid moiety in the meta position.[1] These changes alter the molecule's conformation, allowing it to bind to a distinct site on the COX-2 enzyme.[1][2]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of this compound and Diclofenac

| Property | This compound | Diclofenac | Reference(s) |

| Chemical Class | Arylacetic acid | Arylacetic acid | [1][2] |

| Molecular Formula | C15H13Cl2NO2 | C14H11Cl2NO2 | - |

| Molecular Weight | 322.18 g/mol | 296.15 g/mol | - |

| pKa | 4.7 | ~4.0 | [3] |

| Oral Bioavailability | 74% | 50-60% | [3] |

| Peak Plasma Concentration (Time) | 2 hours | 1-2 hours | [3] |

| Plasma Half-life | 3-6 hours | 1.2-2 hours | [4][5] |

| Protein Binding | Highly bound | >99% | [3] |

| Metabolism | Primarily CYP2C9 | CYP2C9 and CYP3A4 | [6][7] |

Pharmacodynamics: COX Inhibition and Selectivity

The defining characteristic of this compound is its high selectivity for the COX-2 enzyme over COX-1. This selectivity is the basis for its intended improved gastrointestinal safety profile compared to non-selective NSAIDs like diclofenac.

Table 2: In Vitro and Ex Vivo COX Inhibition Data for this compound and Diclofenac

| Assay | Parameter | This compound | Diclofenac | Reference(s) |

| Purified Enzyme Assay | Ki for COX-1 (μM) | 3 | - | [6][8] |

| Ki for COX-2 (μM) | 0.06 | - | [6][8] | |

| Cellular Assay (Dermal Fibroblasts) | IC50 for COX-2 (μM) | 0.14 | - | [6][8] |

| Cellular Assay (HEK 293 cells - human COX-1) | Inhibition of COX-1 | No inhibition up to 30 μM | - | [6][8] |

| Human Whole Blood Assay | IC50 for COX-1 (μM) | 67 | - | [6][8] |

| IC50 for COX-2 (μM) | 0.13 | - | [6][8] | |

| COX-1/COX-2 Selectivity Ratio | 515 | - | [6][8] | |

| Ex Vivo Rat Model (Thromboxane B2 generation) | ID50 for COX-1 (mg/kg) | 33 | 5 | [6] |

| Ex Vivo Rat Model (LPS-stimulated PGE2 production) | ID50 for COX-2 (mg/kg) | 0.24 | - | [6] |

Preclinical Efficacy in Animal Models

Preclinical studies in various rat models of inflammation and pain demonstrated that this compound possesses potent anti-inflammatory, analgesic, and antipyretic properties, with efficacy comparable to that of diclofenac.

Table 3: Comparative Efficacy of this compound and Diclofenac in Rat Models

| Model | Parameter | This compound (ED50/ID50) | Diclofenac (ED50/ID50) | Reference(s) |

| Carrageenan-induced Paw Edema | ED30 (mg/kg) | 0.35 | 0.53 | [2] |

| LPS-induced Pyresis | ED50 (mg/kg) | 1 | 0.13 | [2] |

| Adjuvant-induced Arthritis | - | Dose-dependent efficacy similar to diclofenac | Dose-dependent efficacy similar to this compound | [6][8] |

| Randall-Selitto Paw Pressure (Hyperalgesia) | - | Dose-dependent efficacy similar to diclofenac | Dose-dependent efficacy similar to this compound | [6] |

Clinical Efficacy and Safety

Clinical trials have established the efficacy of this compound in treating the signs and symptoms of osteoarthritis and rheumatoid arthritis, with a potency comparable to diclofenac and other NSAIDs. A key focus of these trials was the evaluation of its gastrointestinal and cardiovascular safety.

Table 4: Summary of Clinical Efficacy and Safety Data for this compound vs. Diclofenac and Other NSAIDs

| Indication | Comparator(s) | Key Efficacy Findings | Key Safety Findings | Reference(s) |

| Osteoarthritis | Diclofenac, Placebo | All this compound doses superior to placebo and comparable to diclofenac in relieving pain and improving function. | This compound had superior tolerability to diclofenac and was comparable to placebo. | [9] |

| Rheumatoid Arthritis | Diclofenac, Placebo | This compound was significantly better than placebo in reducing pain intensity. | - | |

| Gastrointestinal Safety (Pooled Analysis) | Non-selective NSAIDs (including diclofenac) | Symptomatic upper GI ulcers and ulcer complications were reduced nearly 10-fold with this compound. | Discontinuation due to GI adverse events was lower for this compound (3.3%) than for non-selective NSAIDs (8.4%). | [7] |

| Gastrointestinal Safety (TARGET Trial) | Naproxen, Ibuprofen | This compound showed a 3- to 4-fold reduction in upper GI ulcer complications. | The GI benefit of this compound was lost when used with aspirin. | [10][11] |

| Cardiovascular Safety (TARGET Trial) | Naproxen, Ibuprofen | No significant difference in the composite cardiovascular endpoint between this compound (0.65%) and combined NSAIDs (0.55%). | - | [1] |

| Hepatotoxicity (TARGET Trial) | Naproxen, Ibuprofen | Liver function test abnormalities were more frequent with this compound (2.57%) than with comparator NSAIDs (0.63%). | Diclofenac is also known to have a risk of hepatotoxicity. | [1][6] |

| Hepatotoxicity (Post-marketing) | - | - | Reports of severe liver injury, including liver failure and death, led to its withdrawal from many markets. | [1][12][13] |

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the in vitro potency and selectivity of a compound to inhibit COX-1 and COX-2 in a physiologically relevant human whole blood matrix.

Materials:

-

Freshly drawn human venous blood collected into tubes containing heparin.

-

Test compound (this compound, diclofenac) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

-

Calcium ionophore A23187 for COX-1 stimulation.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

-

Incubator, centrifuge, and microplate reader.

Procedure:

-

Blood Collection and Aliquoting: Draw venous blood from healthy, drug-free volunteers into heparinized tubes. Aliquot the blood into polypropylene tubes.

-

Compound Incubation: Add various concentrations of the test compound or vehicle to the blood aliquots.

-

COX-2 Induction and Inhibition: To a set of tubes, add LPS (final concentration, e.g., 10 µg/mL) to induce COX-2 expression. Incubate for a specified period (e.g., 24 hours) at 37°C.

-

COX-1 Stimulation and Inhibition: To a separate set of tubes, add the test compound and incubate for a shorter period (e.g., 15-60 minutes) at 37°C. Then, add a COX-1 stimulus such as calcium ionophore A23187 (final concentration, e.g., 50 µM) or allow the blood to clot to induce platelet activation and subsequent TxB2 production.

-

Plasma/Serum Separation: After incubation, centrifuge the tubes to separate plasma (from heparinized blood) or serum (from clotted blood).

-

Eicosanoid Measurement: Measure the concentration of PGE2 (as an indicator of COX-2 activity) and TxB2 (as an indicator of COX-1 activity) in the plasma/serum samples using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 and TxB2 production for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 by non-linear regression analysis. The COX-1/COX-2 selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Carrageenan (lambda, Type IV) solution (e.g., 1% w/v in sterile saline).

-

Test compound (this compound, diclofenac) formulated for oral or intraperitoneal administration.

-

Pletysmometer or digital calipers for measuring paw volume/thickness.

-

Animal handling and restraining devices.

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes before carrageenan injection).

-

Induction of Inflammation: Inject a standard volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume/thickness for each animal at each time point compared to its baseline measurement. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Lipopolysaccharide (LPS)-Induced Pyresis in Rats

Objective: To assess the in vivo antipyretic activity of a test compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

-

Lipopolysaccharide (LPS) from E. coli (e.g., 50-100 µg/kg in sterile saline).

-

Test compound (this compound, diclofenac) formulated for oral or intraperitoneal administration.

-

Digital thermometer with a rectal probe.

-

Animal restraining devices.

Procedure:

-

Animal Acclimatization and Baseline Temperature: Acclimate the rats to the experimental room and handling for several days. On the day of the experiment, measure the baseline rectal temperature of each rat.

-

Compound Administration: Administer the test compound or vehicle to the rats.

-

Induction of Pyresis: After a predetermined time (e.g., 30-60 minutes), inject LPS intraperitoneally to induce fever.

-

Temperature Monitoring: Measure the rectal temperature of each rat at regular intervals after LPS injection (e.g., every hour for 6-8 hours).

-

Data Analysis: Calculate the change in rectal temperature from the baseline for each animal at each time point. The antipyretic effect is determined by the reduction in the febrile response in the treated group compared to the vehicle-treated control group. The ED50 can be calculated from the dose-response data.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory and analgesic effects of this compound and diclofenac are mediated through the inhibition of the cyclooxygenase enzymes, which are key players in the arachidonic acid cascade.

Caption: Arachidonic Acid Cascade and Sites of NSAID Action.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a selective COX-2 inhibitor like this compound typically follows a structured workflow to assess its efficacy and safety.

Caption: Preclinical Evaluation Workflow for a Selective COX-2 Inhibitor.

Clinical Trial Design for Osteoarthritis

The clinical evaluation of this compound for osteoarthritis involved large-scale, randomized, controlled trials to establish its efficacy and safety against existing treatments.

References

- 1. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biomedres.us [biomedres.us]

- 6. pubcompare.ai [pubcompare.ai]

- 7. inotiv.com [inotiv.com]

- 8. Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound: the evidence of its clinical impact on the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and tolerability of this compound, a highly selective cyclo-oxygenase-2 (COX2) inhibitor, in the management of pain and osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Acidic Characteristics of Lumiracoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core acidic properties of the selective COX-2 inhibitor, lumiracoxib. A comprehensive understanding of these characteristics is crucial for formulation development, pharmacokinetic profiling, and predicting its behavior in physiological environments. This document provides detailed experimental methodologies, quantitative data summarized for clarity, and visualizations of key concepts and workflows.

Introduction to the Acidic Nature of this compound

This compound, a member of the arylalkanoic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs), is distinguished from many other coxibs by its acidic nature. This acidity is conferred by the presence of a carboxylic acid functional group within its molecular structure. The degree of ionization of this group, and consequently the molecule's overall physicochemical properties, are dependent on the surrounding pH. This guide delves into the quantitative measures of this acidity and its implications.

Quantitative Analysis of this compound's Acidic Properties

The acidic strength of a compound is quantified by its acid dissociation constant (pKa). For this compound, the pKa value is a critical parameter influencing its solubility, absorption, and distribution.

Acid Dissociation Constant (pKa)

The pKa of this compound has been determined to be approximately 4.7. This value indicates that it is a weakly acidic compound. At a pH equal to its pKa, this compound exists in an equilibrium with 50% of the molecules in the ionized (deprotonated) form and 50% in the non-ionized (protonated) form.

pH-Dependent Solubility

The solubility of an ionizable compound like this compound is significantly influenced by pH. The non-ionized form is generally more lipophilic and less water-soluble, while the ionized form is more water-soluble. This relationship is critical for drug dissolution and absorption in the gastrointestinal tract, which exhibits a wide range of pH values.

The following table summarizes the reported aqueous solubility of this compound at different pH values.

| pH | Aqueous Solubility |

| 3.0 | < 0.01 g/L |

| 6.8 | 0.17 g/L |

| 7.2 (in 1:4 DMSO:PBS) | ~ 0.20 mg/mL |

Note: The solubility in the DMSO:PBS solution is provided for context but is not a direct measure of aqueous solubility.

Experimental Protocols for pKa Determination

The determination of a drug's pKa is a fundamental step in its physicochemical characterization. Two common and reliable methods for this are potentiometric titration and UV-visible spectrophotometry.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong base for an acidic drug) to a solution of the analyte and monitoring the resulting change in pH.

Methodology:

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (typically around 1-10 mM).

-

Calibration of the pH Electrode: The pH meter and electrode are calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.

-

Titration: The this compound solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acidic protons have been neutralized. This corresponds to the inflection point of the titration curve.

UV-Visible Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-visible absorption spectrum upon protonation or deprotonation.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Preparation of Sample Solutions: A stock solution of this compound is prepared in a suitable solvent. Aliquots of this stock solution are then diluted into each of the buffer solutions to a constant final concentration.

-

Spectral Measurement: The UV-visible absorption spectrum of each buffered this compound solution is recorded over a relevant wavelength range.

-